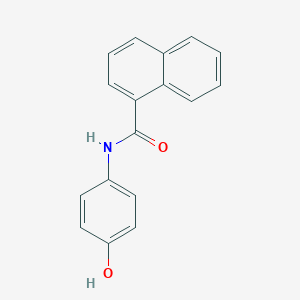

N-(4-hydroxyphenyl)-1-naphthamide

Description

N-(4-Hydroxyphenyl)-1-naphthamide is a naphthamide derivative featuring a hydroxyl group (-OH) at the para position of the phenyl ring. This structural motif confers unique physicochemical properties, such as enhanced hydrophilicity and hydrogen-bonding capacity, which influence its biological activity and pharmacokinetic behavior. It has been studied in medicinal chemistry contexts, particularly for enzyme inhibition. For example, in a 2009 study, it exhibited an IC50 value of 12.9 μM against monoacylglycerol lipase (MGL) while retaining a selectivity factor of 100–300 relative to fatty acid amide hydrolase (FAAH) .

Properties

Molecular Formula |

C17H13NO2 |

|---|---|

Molecular Weight |

263.29 g/mol |

IUPAC Name |

N-(4-hydroxyphenyl)naphthalene-1-carboxamide |

InChI |

InChI=1S/C17H13NO2/c19-14-10-8-13(9-11-14)18-17(20)16-7-3-5-12-4-1-2-6-15(12)16/h1-11,19H,(H,18,20) |

InChI Key |

GQSAPPJXLYBOOV-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=C(C=C3)O |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=C(C=C3)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Heterocyclic Modifications

Compounds such as N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-naphthamide (Compound 4) and N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-1-naphthamide were identified through high-throughput screening (HTS) for their pharmacoperone activity on vasopressin 2 receptor mutants. These analogs replace the hydroxyl group with heterocyclic systems (e.g., thiazolo-pyridine or benzofuran-thiazole), enhancing steric bulk and altering electronic properties.

Alkoxy-Substituted Derivatives

Alkoxy-substituted analogs, such as N-(4-methoxyphenyl)-1-naphthamide (Compound 14) and N-(4-ethoxyphenyl)-1-naphthamide (Compound 16), demonstrate improved inhibitory potency against MGL (IC50 = 5.75–6.92 μM) compared to the hydroxylated parent compound (12.9 μM) . This suggests that alkoxy groups (-OR) enhance hydrophobic interactions with the enzyme’s active site while maintaining selectivity (100–300-fold for MGL over FAAH). However, the hydroxylated variant may offer advantages in solubility due to its polar -OH group.

Brominated Analog: N-(4-Bromophenyl)-1-naphthamide

The brominated derivative, N-(4-bromophenyl)-1-naphthamide (CAS: 544441-92-1), replaces the hydroxyl group with a bromine atom, significantly increasing molecular weight (326.19 g/mol vs. 273.29 g/mol for the hydroxylated compound).

Data Table: Key Properties and Activities

| Compound Name | Substituent | Molecular Weight (g/mol) | IC50 (MGL) | Selectivity (MGL vs. FAAH) |

|---|---|---|---|---|

| N-(4-Hydroxyphenyl)-1-naphthamide | -OH (para) | 273.29 | 12.9 μM | 100–300 |

| N-(4-Methoxyphenyl)-1-naphthamide | -OCH3 | 287.32 | 6.92 μM | 100–300 |

| N-(4-Ethoxyphenyl)-1-naphthamide | -OCH2CH3 | 301.35 | 5.75 μM | 100–300 |

| N-(4-Bromophenyl)-1-naphthamide | -Br (para) | 326.19 | Not reported | Not reported |

Research Implications

- Hydroxyl vs. Alkoxy Groups : The hydroxyl group in this compound balances moderate enzyme inhibition with favorable solubility, whereas alkoxy derivatives prioritize potency through hydrophobic interactions.

- Halogenation Effects : Bromine substitution (as in N-(4-bromophenyl)-1-naphthamide) may improve stability but requires further investigation to assess trade-offs in activity and toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.